molecular formula C19H18ClF3N2O3 B15001303 Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate

Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate

Cat. No.: B15001303
M. Wt: 414.8 g/mol
InChI Key: YGWWOQIESUKSTM-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with 4-methylaniline under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate
  • Ethyl 2-[(4-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate

Uniqueness

Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H18ClF3N2O3

Molecular Weight

414.8 g/mol

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate

InChI

InChI=1S/C19H18ClF3N2O3/c1-3-28-17(27)18(19(21,22)23,24-15-9-7-12(2)8-10-15)25-16(26)13-5-4-6-14(20)11-13/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

YGWWOQIESUKSTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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